4-Cyano-2'-methoxybenzophenone

Description

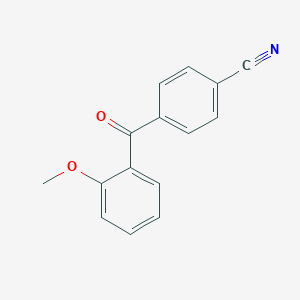

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-14-5-3-2-4-13(14)15(17)12-8-6-11(10-16)7-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHWLNLWBPKWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577333 | |

| Record name | 4-(2-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131117-90-3 | |

| Record name | 4-(2-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyano 2 Methoxybenzophenone and Its Isomers

Established Synthetic Routes to 4-Cyano-2'-methoxybenzophenone

The synthesis of the ortho-methoxy substituted cyanobenzophenone presents unique challenges, primarily concerning regioselectivity. Established methods have focused on directing substitution to the sterically hindered position of the methoxy-substituted ring.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. tamu.edu For the synthesis of this compound, this approach involves the acylation of anisole (B1667542) (methoxybenzene) with 4-cyanobenzoyl chloride.

The methoxy (B1213986) group of anisole is an activating, ortho, para-directing group. Consequently, the reaction of anisole with 4-cyanobenzoyl chloride typically yields a mixture of two isomeric products: the desired this compound (ortho-acylation) and the more sterically favored 4-Cyano-4'-methoxybenzophenone (para-acylation), which is usually the major product. rsc.org

The reaction mechanism begins with the activation of the acyl chloride by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. ucalgary.ca This electrophile is then attacked by the electron-rich anisole ring. A stoichiometric amount of the catalyst is generally required because the resulting ketone product forms a stable complex with the Lewis acid, rendering it inactive. wikipedia.org The final products are obtained after an aqueous workup which hydrolyzes this complex. wikipedia.orgprepchem.com

Controlling the regioselectivity to favor the ortho product is a significant challenge and often results in lower yields for the 2'-methoxy isomer compared to the 4'-methoxy isomer. The choice of Lewis acid, solvent, and temperature can influence the isomer ratio, but separation of the isomers is typically necessary. numberanalytics.com

| Reactants | Catalyst | Primary Products | Notes |

| Anisole and 4-Cyanobenzoyl Chloride | AlCl₃, FeCl₃, BF₃ numberanalytics.com | 4-Cyano-4'-methoxybenzophenone (Major) this compound (Minor) | Reaction yields a mixture of isomers requiring separation. The para-isomer is sterically and often electronically favored. |

Palladium-Catalyzed Coupling Reactions

Modern synthetic chemistry offers more selective alternatives to Friedel-Crafts acylation, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for constructing diaryl ketones. rsc.org

This strategy can be applied to the synthesis of this compound through two primary disconnection approaches:

Acylative Suzuki Coupling: Reaction between a 4-cyanobenzoyl chloride and 2-methoxyphenylboronic acid.

Carbonylative Suzuki Coupling: A three-component reaction involving a 4-cyanophenyl halide, carbon monoxide, and a 2-methoxyphenylboronic acid.

A related and efficient method involves the palladium-catalyzed reaction of an aldehyde with an arylboronic acid. researchgate.net In this case, 4-cyano-2-methoxybenzaldehyde could be coupled with a suitable arylboronic acid to yield the target ketone. These reactions often require a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. researchgate.net The key advantage of these methods is the high degree of regioselectivity, directly forming the desired bond without generating isomeric byproducts.

| Coupling Partners | Catalyst System (Typical) | Reaction Type |

| 4-Cyanobenzoyl chloride + 2-Methoxyphenylboronic acid | Pd(II) catalyst + Ligand + Base rsc.org | Acylative Suzuki-Miyaura Coupling |

| 4-Iodobenzonitrile + 2-Methoxyphenylboronic acid + CO | Pd(II) catalyst + Ligand + Base | Carbonylative Suzuki-Miyaura Coupling |

| 4-Cyano-2-methoxybenzaldehyde + Phenylboronic acid | Pd(0) or Pd(II) catalyst + Ligand + Base researchgate.net | Aldehyde-Boronic Acid Coupling |

Alternative Synthetic Pathways

Alternative routes often rely on the synthesis and subsequent modification of key intermediates. One such pathway begins with 4-cyano-2-methoxytoluene. google.com The toluene (B28343) derivative can be brominated using N-bromosuccinimide (NBS) to form a dibromide, which is then hydrolyzed, often with silver nitrate (B79036) in aqueous ethanol (B145695), to produce 4-cyano-2-methoxybenzaldehyde. google.comchemicalbook.com This aldehyde is a crucial precursor that can be converted to the final ketone. This conversion can be achieved via a Grignard reaction with phenylmagnesium bromide followed by oxidation of the resulting secondary alcohol.

Another potential pathway is the oxidation of the corresponding diphenylmethane (B89790) precursor, (4-cyanophenyl)(2-methoxyphenyl)methane. This method, however, requires the prior synthesis of the diphenylmethane, which can itself be prepared via a Friedel-Crafts alkylation reaction.

Synthesis of Isomeric 4-Cyano-Methoxybenzophenones and Related Precursors

The synthesis of the isomers of this compound is often more straightforward due to more favorable regiochemistry.

Preparation of 2-Cyano-4'-methoxybenzophenone

The synthesis of 2-Cyano-4'-methoxybenzophenone is efficiently achieved via a Friedel-Crafts acylation. In this case, anisole is acylated with 2-cyanobenzoyl chloride. The para-directing influence of the methoxy group on the anisole ring, combined with the significant steric hindrance at the ortho positions, strongly favors the formation of the 4'-methoxy substituted product. This makes the Friedel-Crafts reaction a highly effective and regioselective method for preparing this specific isomer.

| Reactants | Catalyst | Major Product | Rationale for Selectivity |

| Anisole and 2-Cyanobenzoyl Chloride | AlCl₃ | 2-Cyano-4'-methoxybenzophenone | The methoxy group is a strong para-director, and acylation at the para position is sterically favored over the ortho positions. |

Preparation of 4-Cyano-4'-methoxybenzophenone

Similar to its isomer, 4-Cyano-4'-methoxybenzophenone is readily synthesized using the Friedel-Crafts acylation of anisole with 4-cyanobenzoyl chloride. chegg.com As previously discussed, the electronic and steric factors of the methoxy group on anisole direct the incoming acyl group preferentially to the para position. This results in 4-Cyano-4'-methoxybenzophenone being the major product of the reaction. prepchem.com An older method reports its preparation from the reaction of 4-methoxybenzoyl chloride with acetonitrile (B52724) in the presence of aluminum chloride, though the use of benzonitrile (B105546) instead of acetonitrile is the more standard approach for this transformation. chemicalbook.com

| Reactants | Catalyst | Major Product | Rationale for Selectivity |

| Anisole and 4-Cyanobenzoyl Chloride | AlCl₃ | 4-Cyano-4'-methoxybenzophenone chegg.comchemicalbook.com | The methoxy group directs acylation to the para position, which is less sterically hindered than the ortho positions. |

Synthetic Routes to Key Intermediates (e.g., 4-Cyano-2-methoxybenzaldehyde)

The synthesis of this compound relies on the availability of crucial intermediates, with 4-Cyano-2-methoxybenzaldehyde (also known as 4-formyl-3-methoxybenzonitrile) being a primary example. punagri.comlongshinebiotech.com Several synthetic pathways to this aldehyde have been developed, starting from various materials and employing different chemical transformations.

One prominent method avoids the direct use of highly toxic cyanides by starting with a more accessible carboxylic acid. google.com This multi-step process begins with 3-methoxy-4-methylbenzoic acid, which is converted to 3-methoxy-4-methylbenzamide. The amide then undergoes dehydration, typically using a reagent like thionyl chloride, to form 3-methoxy-4-methylbenzonitrile. google.com The subsequent step involves the bromination of the methyl group using N-bromosuccinimide (NBS) to yield 3-methoxy-4-dibromomethylbenzonitrile. Finally, hydrolysis of the dibromomethyl group furnishes the target aldehyde, 4-Cyano-2-methoxybenzaldehyde. google.com This route is noted for its operational simplicity and high yield, making it favorable for production. google.com

Another documented route starts from 4-(dibromomethyl)-3-methoxybenzonitrile. The conversion to 4-Cyano-2-methoxybenzaldehyde is achieved by reacting the starting material with silver nitrate in a solution of ethanol and water under reflux conditions. This method has been reported to produce the aldehyde in a high yield of 99%. chemicalbook.com

A third synthetic approach involves the oxidative cleavage of an acrylate (B77674) precursor. In this method, tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate is treated with sodium metaperiodate in the presence of a catalytic amount of osmium tetroxide. This reaction, conducted in a water/tetrahydrofuran solvent system while maintaining a temperature below 30°C, yields 4-Cyano-2-methoxybenzaldehyde. chemicalbook.com

The table below summarizes these diverse synthetic pathways to the key intermediate.

| Starting Material | Key Reagents | Product | Reported Yield | Reference |

| 3-Methoxy-4-methylbenzoic acid | 1. Thionyl chloride, Ammonia2. Thionyl chloride3. NBS4. Hydrolysis | 4-Cyano-2-methoxybenzaldehyde | 86% (overall) | google.com |

| 4-(Dibromomethyl)-3-methoxybenzonitrile | Silver nitrate, Ethanol/Water | 4-Cyano-2-methoxybenzaldehyde | 99% | chemicalbook.com |

| tert-Butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate | Sodium metaperiodate, Osmium tetroxide | 4-Cyano-2-methoxybenzaldehyde | 71% | chemicalbook.com |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is essential for maximizing yield, minimizing reaction time, and ensuring the cost-effectiveness of synthesizing this compound and its intermediates. numberanalytics.com Research into the synthesis of related benzophenone (B1666685) structures and the intermediates for this compound provides insight into effective optimization strategies.

For the synthesis of 3-methoxy-4-methylbenzonitrile, a key intermediate, the dehydration of the corresponding amide using thionyl chloride has been studied under different temperature conditions. As detailed in the table below, adjusting the reaction temperature and time can impact the final yield. Controlling temperature is a key method for managing reaction conditions. numberanalytics.com

| Molar Ratio (Amide:SOCl₂) | Temperature (°C) | Time (h) | Yield | Reference |

| 1:1.5 | 60 | 2 | 97% | google.com |

| 1:1.5 | 80 | 0.5 | 89% | google.com |

General principles for optimizing related syntheses, such as Friedel-Crafts acylation—a common method for creating the benzophenone backbone—can also be applied. vulcanchem.com Optimization for such reactions often involves careful selection of the catalyst and solvent. For instance, in analogous syntheses, using stoichiometric amounts of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as dichloromethane (B109758) (DCM) has been shown to enhance the stability of the acylium ion and ensure complete conversion, leading to yields between 68-85%. The use of microwave irradiation and base catalysts has also been proven to accelerate similar organic reactions, leading to good yields and representing a greener methodology. researchgate.net

The performance of a catalyst is influenced by its structure, the reaction conditions, and its loading. numberanalytics.com Strategies for optimization include screening various catalysts and ligands to find the most effective combination for the desired transformation. numberanalytics.com

Considerations for Industrial Scale-Up of Synthetic Processes

Transitioning a synthetic process from the laboratory to industrial-scale production introduces a new set of challenges that prioritize safety, cost-effectiveness, reproducibility, and regulatory compliance. google.com For the synthesis of this compound, particularly as it is an intermediate for active pharmaceutical ingredients, these considerations are paramount. punagri.comlongshinebiotech.com

A significant challenge in the scale-up of the synthesis of the intermediate 4-Cyano-2-methoxybenzaldehyde is the unsuitability of certain laboratory-scale methods for large-volume production. For example, a synthesis route that begins with 4-cyano-2-methoxytoluene and uses N-bromosuccinimide (NBS) followed by reaction with silver nitrate has been deemed "completely unsuitable for up-scaling to the multi-ton scale." google.com The reasons often relate to high costs of reagents like silver nitrate, safety concerns, and potential difficulties in handling and disposal of byproducts on a large scale.

Consequently, there is a strong need for more efficient, economical, and scalable synthetic routes. google.com The method starting from 3-methoxy-4-methylbenzoic acid, which avoids highly toxic cyanides and proceeds with high yield, is presented as advantageous for industrial production due to its simpler operation. google.com

Spectroscopic and Crystallographic Characterization of 4 Cyano 2 Methoxybenzophenone

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the 4-Cyano-2'-methoxybenzophenone molecule.

Infrared (IR) Spectroscopic Investigations

Infrared spectroscopy of substituted benzophenones reveals characteristic absorption bands that are sensitive to the electronic effects of the substituents. tandfonline.com The carbonyl (C=O) stretching vibration is particularly informative. In benzophenone (B1666685) derivatives, this sharp and intense band typically appears in the 1660-1740 cm⁻¹ region. researchgate.net For this compound, the electron-withdrawing cyano (-CN) group and the electron-donating methoxy (B1213986) (-OCH₃) group influence the position of this band. The cyano group's C≡N stretching vibration is expected around 2230 cm⁻¹. vulcanchem.com

The carbonyl stretching frequencies in substituted benzophenones are influenced by both inductive and mesomeric effects of the substituents. tandfonline.com The presence of the electron-withdrawing cyano group at the 4-position generally leads to an increase in the C=O stretching frequency compared to unsubstituted benzophenone, while the electron-donating methoxy group at the 2'-position would tend to decrease it. The final observed frequency is a result of the interplay of these opposing effects.

A study of various substituted benzophenones showed that the C=O stretching frequency can vary, with the lowest frequencies observed for benzophenones with strong electron-donating groups and the highest for those with strong electron-withdrawing groups. tandfonline.com

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | ~2230 vulcanchem.com |

| Carbonyl (C=O) | Stretching | 1650-1670 |

| Methoxy (C-O-C) | Stretching | ~1250 vulcanchem.com |

| Aromatic C-H | Stretching | >3000 |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy. In benzophenone and its derivatives, the C=O stretching vibration also gives rise to a strong and sharp band in the Raman spectrum. researchgate.net For unsubstituted benzophenone, this band is observed around 1650 cm⁻¹. researchgate.net Similar to IR spectroscopy, the position of this band for this compound would be modulated by the electronic properties of the cyano and methoxy substituents.

The ground-state properties of molecules like sunscreens, which can include benzophenone derivatives, have been effectively studied using Raman spectroscopy, highlighting the influence of the molecular environment on the spectra. researchgate.net The technique is sensitive to the vibrational modes of the entire molecular framework, including the phenyl ring vibrations.

Electronic Absorption Spectroscopy for Electronic Structure Elucidation

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule, providing insights into its electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

The UV-Vis spectrum of benzophenone derivatives typically exhibits two main absorption bands. scialert.net These correspond to π→π* and n→π* electronic transitions. The intense bands are generally assigned to π→π* transitions, while the weaker, longer-wavelength absorption is attributed to the n→π* transition of the carbonyl group. scialert.net

In this compound, the presence of the electron-donating methoxy group and the electron-withdrawing cyano group creates a "push-pull" electronic system, which can influence the energies of these transitions. vulcanchem.com This substitution pattern can lead to a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzophenone. The electronic absorption spectra of related benzophenone derivatives used as UV filters, such as 2-hydroxy-4-methoxybenzophenone (oxybenzone), show absorption in the UVB and short-wavelength UVA ranges. mdpi.com

Solvatochromic Effects on Absorption Spectra

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the solute molecule. wikipedia.org The study of solvatochromic effects on the UV-Vis absorption spectrum of this compound can provide valuable information about the nature of its electronic transitions and the change in dipole moment upon excitation.

In benzophenones, both phenyl rings can interact with the carbonyl group through inductive and mesomeric effects, leading to a delocalized π-electronic system. scialert.net When a molecule with a significant charge-transfer character in its excited state is dissolved in solvents of varying polarity, the absorption maximum can shift. An increase in solvent polarity typically stabilizes a more polar excited state more than the ground state, leading to a red shift (positive solvatochromism). wikipedia.org Conversely, if the ground state is more polar, a blue shift (negative solvatochromism) may be observed with increasing solvent polarity. wikipedia.org The photophysical properties of donor-acceptor systems are often highly sensitive to solvent polarity due to the charge-transfer nature of their excited states. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound by providing information on the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the two different phenyl rings and a characteristic signal for the methoxy group protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (coupling) would provide information about the connectivity of adjacent protons.

Table 2: Predicted NMR Data for this compound

| Nucleus | Type of Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (cyano-substituted ring) | 7.7 - 7.9 |

| ¹H | Aromatic Protons (methoxy-substituted ring) | 6.9 - 7.5 |

| ¹H | Methoxy Protons (-OCH₃) | ~3.8 |

| ¹³C | Carbonyl Carbon (C=O) | ~195 |

| ¹³C | Cyano Carbon (C≡N) | ~118 |

| ¹³C | Aromatic Carbons | 110 - 145 |

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule.

The aromatic region of the spectrum is complex due to the presence of two substituted benzene (B151609) rings. The protons on the cyanophenyl ring and the methoxyphenyl ring exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, 4-cyanobenzophenone, the protons on the cyanophenyl ring appear as a doublet at approximately 7.88 ppm, while the other aromatic protons present as a multiplet between 7.52 and 7.81 ppm. rsc.org For 2-methoxybenzophenone, the aromatic protons show signals at δ 7.81 (d, J = 7.6 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), and a multiplet from 7.49-7.34 ppm. rsc.org

In this compound, the methoxy group (-OCH₃) protons are readily identifiable as a sharp singlet, typically appearing in the upfield region of the spectrum, around 3.88 ppm, as seen in similar methoxy-substituted benzophenones. rsc.org The integration of these signals provides a ratio of the number of protons of each type, further confirming the molecular structure.

Table 1: Representative ¹H NMR Data for Substituted Benzophenones

| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Reference |

|---|---|---|---|

| 4-Cyanobenzophenone | 7.88 (d, J = 8.8 Hz, 2H), 7.81-7.77 (m, 4H), 7.65 (t, J = 7.6 Hz, 1H), 7.52 (t, J = 7.6 Hz, 2H) | - | rsc.org |

| 2-Methoxybenzophenone | 7.81 (d, J = 7.6 Hz, 2H), 7.55 (t, J = 7.4 Hz, 1H), 7.49-7.34 (m) | - | rsc.org |

| 4-Methoxybenzophenone (B1664615) | 7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J = 7.6 Hz, 2H), 6.96 (dd, J = 8.8, 2.0 Hz, 2H) | 3.88 (s, 3H) | rsc.org |

Note: The data provided is for related compounds and serves to illustrate the expected regions for the signals of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum, usually between 190 and 200 ppm. For example, the carbonyl carbon in 4-cyanobenzophenone appears at 194.5 ppm. rsc.org The carbon of the cyano group (-CN) has a characteristic chemical shift in the range of 115-120 ppm. rsc.org The carbon atoms of the aromatic rings appear in the region of 110-160 ppm, with their exact chemical shifts influenced by the substituents. The carbon of the methoxy group (-OCH₃) is found further upfield, typically around 55 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for Substituted Benzophenones

| Compound | Carbonyl Carbon (ppm) | Cyano Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Reference |

|---|---|---|---|---|---|

| 4-Cyanobenzophenone | 194.5 | 117.5 | 140.7, 135.9, 132.8, 131.7, 129.7, 129.5, 128.1, 115.2 | - | rsc.org |

| 4-Methoxybenzophenone | 195.6 | - | 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6 | 55.5 | rsc.org |

Note: The data provided is for related compounds and serves to illustrate the expected regions for the signals of this compound.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable. youtube.com

A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the aromatic rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals. The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is especially useful for identifying the connections between the two aromatic rings through the carbonyl group and for confirming the positions of the cyano and methoxy substituents. youtube.com For instance, an HMBC correlation between the methoxy protons and the corresponding aromatic carbon would confirm the C-O bond.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. For this compound (C₁₅H₁₁NO₂), the exact mass can be calculated and compared with the experimentally determined mass of the molecular ion peak (M⁺).

Upon ionization in the mass spectrometer, the molecule can undergo fragmentation. The fragmentation pattern provides a fingerprint that can help to confirm the structure. Common fragmentation pathways for benzophenone derivatives involve cleavage at the carbonyl group. In the case of this compound, characteristic fragments would be expected from the loss of the methoxy group (-OCH₃) or the cyano group (-CN). The analysis of these fragments helps to piece together the molecular structure. For example, in mass spectrometry, a molecular ion peak at m/z 237 is expected for related isomers like 3-cyano-4'-methoxybenzophenone, with fragmentation patterns corresponding to the loss of functional groups such as -OCH₃. vulcanchem.com

X-ray Crystallography for Solid-State Molecular Architecture

While NMR and mass spectrometry provide information about the molecule in the gas or solution phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single crystal X-ray diffraction analysis provides the most definitive structural information for a crystalline solid. mdpi.com By irradiating a single crystal of this compound with X-rays, a diffraction pattern is obtained. The analysis of this pattern allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of every atom in the molecule. mdpi.com This yields accurate bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and conformation in the solid state. mdpi.com

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. nih.gov In the case of this compound, the polar cyano and carbonyl groups, along with the methoxy group, are expected to play a significant role in directing the crystal packing. The analysis may reveal the presence of C-H···O or C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov Understanding these interactions is crucial as they influence the physical properties of the solid, such as its melting point and solubility.

Photophysical Properties and Excited State Dynamics of 4 Cyano 2 Methoxybenzophenone

Analysis of Electronic Transitions and Excited States

The interaction of 4-Cyano-2'-methoxybenzophenone with light is governed by the promotion of electrons from the ground state to various excited states. The nature of these states and the transitions that populate them are dictated by the molecule's distinct electronic architecture.

Nature of Lowest-Energy Excited States (e.g., Charge-Transfer Character)

The presence of the electron-donating methoxy (B1213986) (-OCH3) group on one phenyl ring and the electron-withdrawing cyano (-CN) group on the other gives the lowest-energy excited state of this compound a significant intramolecular charge-transfer (ICT) character. vulcanchem.comresearchgate.net Upon photoexcitation, electron density is redistributed from the methoxy-substituted (donor) moiety to the cyano-substituted (acceptor) moiety. This creates a highly polar excited state with a substantially larger dipole moment than the ground state. researchgate.netevidentscientific.com

This ICT state is a key feature of many donor-acceptor systems and is responsible for many of their unique photophysical properties, including their sensitivity to the surrounding environment. researchgate.net The formation of a more polar species upon excitation is a critical factor in the subsequent relaxation and emission processes.

Role of n→π* and π→π* Transitions

The electronic absorption spectrum of this compound is expected to be a composite of two primary types of electronic transitions common to aromatic ketones:

n→π Transitions:* Originating from the carbonyl (C=O) group, this transition involves the excitation of a non-bonding electron from an n-orbital on the oxygen atom to an antibonding π*-orbital of the carbonyl group. In unsubstituted benzophenone (B1666685), this is typically the lowest energy, though weak, absorption.

π→π Transitions:* These are generally more intense transitions involving the excitation of electrons from bonding π-orbitals to antibonding π*-orbitals within the aromatic system.

In this compound, the strong donor-acceptor substitution pattern significantly perturbs these energy levels. The ICT transition is a type of π→π* transition. It is highly probable that this ICT transition is the lowest-energy singlet excited state (S1), lying below the n→π* state, particularly in polar environments which stabilize the polar ICT state. vulcanchem.com The relative ordering of these states is crucial as it governs the pathways for de-excitation, influencing the competition between fluorescence and intersystem crossing to the triplet manifold.

Fluorescence and Phosphorescence Emission Characteristics

Following excitation, the molecule relaxes and can dissipate the absorbed energy through radiative pathways, namely fluorescence (from a singlet excited state) and phosphorescence (from a triplet excited state).

Emission Spectra and Stokes Shifts

Fluorescence from this compound originates from the relaxed S1 state, which possesses significant ICT character. A hallmark of molecules that form ICT states is a large Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption and emission bands. This large shift occurs because the solvent molecules and the molecule's own geometry have time to reorganize and relax around the highly polar excited state before emission takes place, lowering the energy of the excited state. researchgate.netevidentscientific.com

The table below provides illustrative data on how the absorption and emission maxima, and consequently the Stokes shift, might be expected to vary for a typical donor-acceptor benzophenone like this compound in solvents of different polarities.

Disclaimer: The following table contains illustrative values based on the known behavior of structurally similar donor-acceptor aromatic ketones. Specific experimental data for this compound is not widely available in published literature.

Quantum Yields of Emission

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. For ICT compounds, Φf is often strongly dependent on the environment. researchgate.net While benzophenones are known for high intersystem crossing efficiency, the specific substitutions in this compound alter this behavior. The quantum yield may decrease in highly polar solvents due to the stabilization of the charge-separated state, which can enhance competing non-radiative decay pathways. Phosphorescence is expected to be weak at room temperature in solution but may be observable in a rigid matrix at low temperatures (77 K).

Influence of Solvent Polarity on Photophysical Parameters

The effect of solvent polarity is one of the most revealing aspects of the photophysics of this compound. Due to the large change in dipole moment between the ground and the ICT excited state, the photophysical parameters are highly sensitive to the polarity of the solvent. researchgate.netresearchgate.net

As solvent polarity increases, the polar ICT excited state is stabilized to a greater extent than the less polar ground state. evidentscientific.com This differential stabilization leads to a pronounced bathochromic (red) shift in the fluorescence emission spectrum, while the absorption spectrum is affected to a much lesser degree. This phenomenon, known as solvatochromism, results in a dramatic increase in the Stokes shift with increasing solvent polarity. This relationship is often described by the Lippert-Mataga equation, which correlates the Stokes shift to the solvent polarity function and the change in the molecule's dipole moment.

Furthermore, the fluorescence quantum yield and the excited-state lifetime are also significantly influenced by the solvent. In many push-pull systems, an increase in solvent polarity stabilizes the ICT state to such an extent that it facilitates non-radiative decay processes, such as twisting into a non-emissive "twisted intramolecular charge transfer" (TICT) state, leading to a decrease in fluorescence intensity. researchgate.net

Dipole Moment Changes Upon Excitation

Upon absorption of light, molecules can transition to an excited state with a different electronic distribution, often leading to a significant change in the dipole moment. In benzophenone derivatives, the n,π* transition leads to a shift of electron density away from the carbonyl oxygen. cdnsciencepub.com The presence of a cyano group, a strong electron-withdrawing substituent, and a methoxy group, an electron-donating substituent, in this compound creates a "push-pull" electronic system. vulcanchem.com This configuration suggests that upon excitation, there will be a substantial redistribution of electron density, resulting in a considerable change in the dipole moment.

Radiative and Non-Radiative Decay Rate Constants

The de-excitation of an electronically excited molecule occurs through radiative (fluorescence and phosphorescence) and non-radiative (internal conversion and intersystem crossing) pathways. The rates of these processes determine the quantum yields and lifetimes of the excited states.

For many benzophenone derivatives, non-radiative decay pathways, particularly intersystem crossing (ISC) to the triplet state, are highly efficient. researchgate.net In some cases, intramolecular rotations can enhance non-radiative decay. acs.org The radiative decay rate constant (kᵣ) and the non-radiative decay rate constant (kₙᵣ) are influenced by factors such as the molecular structure and the solvent environment. core.ac.uk

In donor-acceptor systems, the radiative rate constant can decrease with increasing solvent polarity as the molecule acquires a more pronounced dipolar character in the excited state. researchgate.net Non-radiative decay often includes both internal conversion and intersystem crossing, with the latter frequently dominating in polar solvents. researchgate.net

Table 1: Hypothetical Radiative and Non-Radiative Decay Rate Constants for this compound in Different Solvents

| Solvent | Radiative Rate Constant (kᵣ) (s⁻¹) | Non-Radiative Rate Constant (kₙᵣ) (s⁻¹) |

| n-Hexane | 5.0 x 10⁷ | 1.5 x 10⁹ |

| Acetonitrile (B52724) | 2.5 x 10⁷ | 5.0 x 10⁹ |

| Methanol | 2.0 x 10⁷ | 8.0 x 10⁹ |

Note: This table is illustrative and based on general trends observed for similar donor-acceptor molecules. researchgate.net Specific experimental data for this compound is needed for accurate values.

Excited Singlet and Triplet State Lifetimes

The lifetimes of the excited singlet (S₁) and triplet (T₁) states are crucial parameters in determining the photochemical and photophysical behavior of a molecule. For many benzophenones, the singlet excited state is short-lived due to efficient intersystem crossing to the triplet state. researchgate.net

In related donor-acceptor systems, the excited singlet state lifetime can be on the order of nanoseconds. researchgate.net The triplet state lifetime, however, can be much longer, often in the microsecond to millisecond range, although it is sensitive to quenching by species like oxygen. core.ac.ukedinst.com The triplet-triplet absorption spectra and triplet excited state lifetimes are often similar across a series of related compounds. researchgate.net

Table 2: Estimated Excited State Lifetimes for this compound

| Excited State | Estimated Lifetime | Conditions |

| Singlet (S₁) | ~1 ns | In various solvents researchgate.net |

| Triplet (T₁) | 1-100 µs | Deoxygenated solution |

Note: These are estimated values based on data for analogous compounds. researchgate.netresearchgate.net The actual lifetimes can be influenced by solvent and temperature. edinst.com

Intersystem Crossing (ISC) and Internal Conversion Pathways

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet state to a triplet state (S₁ → T₁). For benzophenone and its derivatives, ISC is often a very efficient process. researchgate.net This efficiency is a key reason for their widespread use as triplet photosensitizers.

The rate of ISC can be influenced by the presence of heavy atoms and the energy gap between the singlet and triplet states. edinst.com For some benzophenone derivatives, the ISC process can be extremely fast, occurring on a picosecond timescale. acs.orgrsc.org

Internal conversion (IC) is a non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). While often less dominant than ISC for benzophenones, it can become more significant in certain structures or environments. iupac.org The "energy gap law" suggests that the probability of non-radiative relaxation increases as the energy difference between the excited and ground states decreases. researchgate.net

Photoinduced Energy Transfer and Electron Transfer Mechanisms

Excited molecules can interact with other molecules through energy transfer or electron transfer processes.

Triplet Energy Transfer Processes

Due to their efficient population and relatively long lifetimes, the triplet states of benzophenones are effective at transferring their energy to other molecules. core.ac.uk This process, known as triplet-triplet energy transfer, requires that the triplet energy of the donor (the benzophenone) is higher than that of the acceptor. The long-lived triplet state increases the probability of encountering a suitable acceptor molecule. ethernet.edu.et This property is fundamental to their application as photosensitizers, for example, in the generation of singlet oxygen. core.ac.uk

Photoinduced Charge Separation and Recombination

Photoinduced electron transfer (PET) is a process where an excited electron is transferred from a donor to an acceptor, leading to a charge-separated state. wikipedia.org In molecules with a donor-acceptor architecture like this compound, intramolecular charge transfer can occur upon excitation. The methoxy group acts as an electron donor and the cyano-substituted phenyl ring as the acceptor.

This charge separation is a primary consequence of light absorption in many systems. rsc.org The subsequent process is charge recombination, where the separated charges recombine to return the molecule to its ground state, often releasing the energy as heat. wikipedia.org The efficiency and lifetime of the charge-separated state are critical for applications in areas like solar energy conversion. preprints.orgnih.gov In some systems, ultrafast charge separation can occur within picoseconds, followed by charge recombination. nih.gov The dynamics of these processes are often studied using transient absorption spectroscopy. instras.com

Computational and Theoretical Investigations of 4 Cyano 2 Methoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and energy of a molecule. For 4-Cyano-2'-methoxybenzophenone, these calculations can elucidate the distribution of electrons and the stability of the molecular structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT studies on benzophenone (B1666685) derivatives often employ functionals like B3LYP and M06-2X combined with basis sets such as 6-31+G(d,p) to optimize the ground state geometry and calculate electronic properties. acs.org

For a molecule like this compound, which features an electron-withdrawing cyano (-CN) group and an electron-donating methoxy (B1213986) (-OCH3) group, DFT calculations can quantify the resulting push-pull electronic effects. These calculations can determine key ground-state properties, including optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra to validate the computed structure. researchgate.net

Table 1: Representative Ground State Properties Calculated by DFT for Benzophenone Derivatives This table presents typical data obtained from DFT calculations on similar benzophenone structures, illustrating the type of information generated.

| Parameter | Typical Calculated Value (B3LYP/6-31G*) | Description |

|---|---|---|

| Total Energy | -X Hartrees | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | ~3-5 Debye | A measure of the molecule's overall polarity, arising from the separation of charge. |

| C=O Bond Length | ~1.23 Å | The length of the carbonyl bond in the benzophenone core. |

| C-CN Bond Length | ~1.45 Å | The length of the bond connecting the cyano group to the phenyl ring. |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD, CC3) can provide highly accurate benchmark data for electronic energies and properties. arxiv.org For substituted benzophenones, ab initio calculations have been used to investigate molecular orbital energies and substituent effects. cdnsciencepub.com These high-level calculations are particularly valuable for calibrating more cost-effective DFT functionals and for studying systems where DFT may be less reliable, such as in the accurate prediction of excited state energies. acs.orgcdnsciencepub.com

Density Functional Theory (DFT) Studies of Ground State Properties

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies and spatial distributions of these orbitals are crucial for understanding a molecule's electronic transitions, reactivity, and stability. researchgate.netlibretexts.org

In this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing cyano group lowers the energy of the LUMO. This results in a smaller HOMO-LUMO energy gap, which is a key indicator of potential charge-transfer characteristics within the molecule upon excitation. acs.org FMO analysis helps visualize this charge separation; the HOMO is typically localized on the electron-rich portion of the molecule (the methoxy-substituted ring), and the LUMO is concentrated on the electron-deficient part (the cyano-substituted ring). acs.org

Table 2: Illustrative Frontier Molecular Orbital Data for a Donor-Acceptor Benzophenone This table provides an example of FMO data typically generated through DFT calculations for molecules with similar electronic characteristics.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 eV | 2'-methoxybenzoyl moiety (Donor) |

| LUMO | -2.0 eV | 4-cyanobenzoyl moiety (Acceptor) |

| Energy Gap (LUMO-HOMO) | 4.5 eV | - |

Prediction of Molecular Geometry, Stability, and Reactivity

Computational methods are instrumental in predicting the three-dimensional structure of this compound. Geometry optimization calculations determine the most stable conformation by finding the minimum energy structure. acs.org A key structural parameter in benzophenones is the torsional (dihedral) angle between the two phenyl rings, which influences the degree of conjugation and the electronic communication between the donor and acceptor moieties. acs.org

The stability and reactivity of the molecule can be inferred from calculated parameters. researchgate.net The HOMO-LUMO energy gap is a primary indicator: a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite the molecule. researchgate.net Other reactivity descriptors, such as molecular electrostatic potential (MEP), can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting how it will interact with other chemical species.

Modeling of Excited State Properties and Dynamics

Understanding the behavior of this compound upon light absorption requires the modeling of its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the properties of excited states. acs.org These calculations can predict the molecule's absorption spectrum and provide insight into the nature of the electronic transitions, such as whether they are localized excitations (π→π*) or involve intramolecular charge transfer (ICT). acs.orgresearchgate.net For benzophenone derivatives, accurately modeling the character of the lowest singlet (S1) and triplet (T1) excited states is crucial for understanding their photophysical properties. acs.org

Vertical excitation energies correspond to the energy difference between the ground state and an excited state at the fixed geometry of the ground state, which, according to the Franck-Condon principle, represents the most probable electronic transition upon photoabsorption. unirioja.es These calculated energies can be directly compared to the maxima in an experimental UV-Vis absorption spectrum.

The oscillator strength (f) is a dimensionless quantity that represents the probability of a particular electronic transition occurring. unirioja.es Transitions with high oscillator strengths are considered "bright" or "allowed" and correspond to intense absorption bands, whereas transitions with near-zero oscillator strengths are "dark" or "forbidden." acs.org For this compound, TD-DFT calculations can predict the energies and oscillator strengths for transitions from the ground state to various singlet excited states (S1, S2, etc.), helping to assign the features observed in its UV-Vis spectrum.

Table 3: Representative TD-DFT Calculated Excitation Data for a Substituted Benzophenone This table shows a typical output from a TD-DFT calculation, detailing the predicted electronic transitions.

| Excited State | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.05 | HOMO -> LUMO (ICT) |

| S2 | 4.20 | 295 | 0.45 | HOMO-1 -> LUMO (π→π) |

| S3 | 4.51 | 275 | 0.12 | HOMO -> LUMO+1 (π→π) |

Adiabatic Excitation Energies and Relaxed Excited States

The photophysical properties of benzophenone and its derivatives are largely governed by the nature of their low-lying excited states, primarily the singlet (S₁) and triplet (T₁) states. These are typically of n→π* or π→π* character, or a mixture thereof, often with significant charge-transfer (CT) contributions, especially in asymmetrically substituted molecules like this compound. The presence of an electron-donating group (2'-methoxy) and an electron-withdrawing group (4-cyano) suggests that the excited states will have a pronounced charge-transfer character.

Upon excitation to the Franck-Condon region, the molecule undergoes relaxation to the equilibrium geometry of the excited state. The energy difference between the ground state and the relaxed excited state is the adiabatic excitation energy. For benzophenone derivatives, the nature and energy of these relaxed excited states are highly sensitive to substituent effects and the solvent environment. In polar solvents, the charge-transfer state is stabilized, leading to a red shift in emission and often a change in the character of the lowest excited state. For instance, in 4-methoxybenzophenone (B1664615), the lowest triplet state (T₁) can switch from an n→π* character in non-polar solvents to a π→π* character in polar solvents. nih.gov

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in calculating these excited state properties. For a molecule like this compound, TD-DFT calculations would likely predict a significant intramolecular charge transfer from the methoxy-substituted ring to the cyano-substituted ring upon excitation. The adiabatic excitation energies for similar donor-acceptor benzophenones are typically in the range of 2.5-3.5 eV for the lowest singlet state and slightly lower for the lowest triplet state. The energy gap between the S₁ and T₁ states (ΔE_ST) is a critical parameter, particularly for applications in areas like thermally activated delayed fluorescence (TADF), where a small gap is desirable. acs.org

Table 1: Representative Adiabatic Excitation Energies for Substituted Benzophenones (Note: These are typical values for analogous compounds and are intended to be representative for this compound.)

| Excited State | Typical Energy Range (eV) in Non-polar Solvent | Typical Energy Range (eV) in Polar Solvent | Predominant Character |

| S₁ | 2.8 - 3.5 | 2.5 - 3.2 | Mixed n→π/π→π with Charge Transfer (CT) contribution |

| T₁ | 2.7 - 3.3 | 2.4 - 3.0 | Mixed n→π/π→π with Charge Transfer (CT) contribution |

Spin-Orbit Coupling Calculations

Spin-orbit coupling (SOC) is the interaction between the electron's spin and its orbital motion around the nucleus. This interaction is fundamental to understanding intersystem crossing (ISC), the non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁), and phosphorescence. In benzophenones, the ISC from the S₁(n,π) state to the T₁(n,π) state is typically very efficient due to the significant SOC, as dictated by El-Sayed's rules, which state that ISC is more favorable between states of different orbital types (e.g., ¹n,π* ↔ ³π,π* or ¹π,π* ↔ ³n,π*).

For substituted benzophenones, the magnitude of the SOC can be calculated using quantum chemical methods. These calculations provide the matrix elements of the spin-orbit Hamiltonian between the singlet and triplet states. The SOC values are crucial for predicting the rates of ISC and reverse intersystem crossing (RISC). In donor-acceptor systems, the charge-transfer character of the excited states can influence the SOC. A higher charge-transfer character in both S₁ and T₁ states can sometimes lead to lower SOC values. semanticscholar.org However, the presence of the carbonyl group and the aromatic rings ensures that significant SOC is present. Computational studies on benzophenone-based TADF emitters show that SOC values can vary depending on the specific donor and acceptor groups and the molecular geometry. acs.org

Table 2: Representative Spin-Orbit Coupling (SOC) Matrix Elements for Transitions in Substituted Benzophenones (Note: These are typical calculated values for analogous compounds.)

| Transition | Typical SOC Value (cm⁻¹) | Significance |

| H_SO | T₁(π,π)> | |

| H_SO | T₁(n,π)> | |

| H_SO | T₁(n,π*)> |

Simulation of Spectroscopic Signatures

Computational vibrational spectroscopy, typically performed using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d)), allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the experimentally observed spectral bands to specific molecular motions. For this compound, the vibrational spectrum would be characterized by several key features:

C≡N stretch: A strong, sharp band typically appearing in the 2220-2240 cm⁻¹ region.

C=O stretch: A strong band characteristic of the benzophenone core, usually found around 1640-1680 cm⁻¹. Its exact position can be influenced by the electronic effects of the substituents.

C-O-C stretches (methoxy group): Asymmetric and symmetric stretching vibrations typically found in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

DFT calculations can provide a full list of vibrational modes and their corresponding frequencies and intensities, which are invaluable for the structural confirmation of the compound. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: Based on DFT calculations for analogous substituted benzophenones.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) | Expected Intensity |

| Aromatic C-H stretch | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H stretch (methoxy) | 2900 - 3000 | Medium |

| C≡N stretch | 2225 - 2235 | Strong |

| C=O stretch | 1650 - 1670 | Very Strong |

| Aromatic C=C stretch | 1580 - 1600 | Strong |

| C-O-C asymmetric stretch | 1240 - 1260 | Strong |

| C-O-C symmetric stretch | 1020 - 1050 | Medium |

Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption and emission spectra of organic molecules. unirioja.es For this compound, the calculations would predict the energies and oscillator strengths of electronic transitions. The absorption spectrum is expected to show characteristic bands for benzophenone derivatives. researchgate.net

An intense band in the UVB or UVA region (around 280-340 nm) corresponding to a π→π* transition with significant charge-transfer character from the methoxy-substituted ring to the cyano-substituted ring. acs.org

A weaker, often-obscured band at longer wavelengths corresponding to the n→π* transition of the carbonyl group. In donor-acceptor substituted benzophenones, this transition can be masked by the more intense CT band. scialert.net

The simulated emission spectrum (fluorescence and phosphorescence) would correspond to the radiative decay from the relaxed S₁ and T₁ states, respectively. The Stokes shift (the difference between the absorption and emission maxima) can also be estimated, providing insight into the geometric rearrangement upon excitation. The solvent environment is a critical factor in these simulations, and calculations are often performed using a polarizable continuum model (PCM) to account for solvent effects.

Table 4: Predicted UV-Vis Absorption and Emission Maxima for this compound (Note: Representative values based on TD-DFT calculations for analogous compounds.)

| Spectrum | Predicted λ_max (nm) in a non-polar solvent | Predicted λ_max (nm) in a polar solvent | Transition Type |

| Absorption | ~310 | ~330 | π→π* with CT character |

| Fluorescence | ~380 | ~450 | S₁ → S₀ |

| Phosphorescence | ~450 | ~500 | T₁ → S₀ |

Computational Vibrational Spectroscopy

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property. For benzophenone derivatives, QSPR models have been developed to predict various properties, including biological activities like antimalarial or anticancer effects, and physicochemical properties. researchgate.netju.edu.joresearchgate.netscielo.br

In a QSPR study involving this compound, a dataset of related benzophenones with known properties would be used. A variety of molecular descriptors would be calculated for each compound, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment, partial charges, and HOMO/LUMO energies.

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity. ju.edu.jo

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms would then be used to create a model. For this compound, descriptors related to its electronic properties (due to the cyano and methoxy groups) and steric properties would likely be significant in such a model. The model could then be used to predict the properties of new, unsynthesized benzophenone derivatives.

Chemical Reactivity and Derivatization Strategies for 4 Cyano 2 Methoxybenzophenone

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group of the benzophenone core is a primary site for nucleophilic addition reactions. vulcanchem.com The reactivity of this ketone is influenced by the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the cyano group at the 4-position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. Conversely, the electron-donating methoxy (B1213986) group at the 2'-position can somewhat diminish this effect through resonance.

Typical reactions involving the carbonyl group of benzophenone derivatives include:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. evitachem.com Common reagents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene. vulcanchem.com

Condensation Reactions: The carbonyl group can undergo condensation reactions with amines and other nucleophiles to form imines or related derivatives. evitachem.com

These reactions provide a pathway to a diverse range of derivatives with modified steric and electronic properties.

Chemical Transformations Involving the Cyano Moiety

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing a key handle for derivatization. vulcanchem.com

Hydrolysis and Related Reactions

Under acidic or basic conditions, the cyano group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. vulcanchem.comevitachem.com For instance, alkaline hydrolysis of cyanobenzophenones has been used to generate amide intermediates which can then participate in intramolecular reactions. acs.org This transformation is significant for converting the nitrile into a different functional group with distinct chemical properties and for the synthesis of carboxylic acid derivatives.

Reduction Reactions

The cyano group is readily reducible to a primary amine (-CH₂NH₂). vulcanchem.comevitachem.com This transformation can be achieved using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. evitachem.com The resulting aminomethyl group introduces a basic site into the molecule and opens up further avenues for functionalization, such as acylation or alkylation reactions.

Nucleophilic Addition to the Cyano Group

The carbon-nitrogen triple bond of the cyano group can undergo nucleophilic addition. For example, organometallic reagents can add to the nitrile to form, after hydrolysis, ketones. Another important reaction is the [2+3] cycloaddition with azides to form tetrazoles, a class of heterocyclic compounds with applications in medicinal chemistry. vulcanchem.com The cyano group can also be utilized in the formation of various other heterocyclic systems. vulcanchem.com

Reactions of the Methoxy Group

The methoxy group (-OCH₃) on the second phenyl ring also offers opportunities for chemical modification.

A primary reaction of the methoxy group is demethylation to yield a hydroxyl group (-OH). vulcanchem.com This can be accomplished using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxybenzophenone derivative can then be used in subsequent reactions, such as etherification or esterification, to introduce a wide variety of other functional groups. kyoto-u.ac.jp The hydroxyl group can also influence the compound's biological activity and physical properties.

Site-Specific Functionalization and Derivatization

The distinct reactivity of each functional group allows for site-selective modifications, enabling the synthesis of a wide array of derivatives. scilit.com The choice of reagents and reaction conditions can direct the transformation to a specific site on the molecule. For instance, the less hindered nature of the cyano group compared to the sterically shielded methoxy group, which is ortho to the carbonyl, can allow for selective reactions at the 4-position.

Systematic modification of the 4-cyano-2'-methoxybenzophenone scaffold can be achieved through:

Varying the position and nature of substituents. vulcanchem.com

Introducing additional functional groups. vulcanchem.com

Incorporating the scaffold into larger molecular frameworks. vulcanchem.com

For example, the synthesis of various substituted benzophenones has been explored for applications in materials science and medicinal chemistry, where the specific substitution pattern dictates the properties of the final compound. nih.govrsc.org

Table of Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|---|

| Carbonyl | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Carbonyl | Wittig Reaction | Ph₃P=CHR | Alkene |

| Carbonyl | Condensation | R-NH₂ | Imine |

| Cyano | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Cyano | Reduction | LiAlH₄ or H₂/catalyst | Primary Amine |

| Cyano | Cycloaddition | NaN₃ | Tetrazole |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium borohydride |

| Lithium aluminum hydride |

| Boron tribromide |

| Hydrobromic acid |

| 2-hydroxybenzophenone |

| 4-aminobenzophenone |

| 4-Chloro-4'-methoxybenzophenone |

| 4-Cyano-4'-methoxybenzophenone |

| 2-Acetoxy-4'-cyanobenzophenone |

| 3'-Cyano-3-(2,3-dimethylphenyl)propiophenone |

| 4-Methoxy-4'-pyrrolidinomethyl benzophenone |

| 2-Cyano-4'-methoxybenzaldehyde |

| 2-Acetoxy-3'-cyanobenzophenone |

| 2-methoxyacetophenone |

| 3-Cyano-4'-methoxybenzophenone |

| 3'-Bromo-6'-chloro-2'-methoxyacetophenone |

| 2-Hydroxy-4-methoxybenzophenone |

| 2-Cyano-4'-pyrrolidinomethylbenzophenone |

| 4-Methoxy-4'-methylbenzophenone |

| 4-Bromo-4'-methoxybenzophenone |

| 2,4-dihydroxy benzophenone |

| 4-formyl-3-methoxybenzonitrile |

| Methyl 4-(4-methoxybenzoyl)benzoate |

| 2-nitro-fluorenone |

| 2-amino-fluorenone |

| 2-hydroxy-fluorenone |

| 2-methoxy-fluorenone |

| 3-nitrofluorenone |

| 2-methoxychalcone |

| 2,2',4-Trimethoxychalcone |

| 2,4,4'-Trimethoxychalcone |

| 4-methoxyacetophenone |

| nitro-substituted benzaldehydes |

| 4-methoxychalcone |

| 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitro-phenyl)propan-1-one |

| 3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one |

| 4-methoxy-4'-nitrochalcone |

| 4-methoxy-2'-nitrochalcone |

| 2-Hydroxy-4-methoxybenzophenone |

| 2, 4-dihydroxy benzophenone |

| 4-Cyano-2-methoxybenzaldehyde |

| 4-Cyano-2-methoxytoluol |

| (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide |

| 2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium acetate |

| 4,4'-dimethoxybenzophenone O-(3-methoxycarbonyl-2-oxopropyl)oxime |

| 4-Aminobenzophenone |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide |

| 6-acetylmorphine |

| 2,2,4,4-tetramethyl-3-hexanone |

| 2,2,4,4-Tetramethyl-5-phenyl-3-pentanone |

| 4,4-diethyl-2,2-dimethyl-3-hexanone |

| 2-aminodiphenyl |

| 2-cyano-5-nitrodiphenyl |

| 5-nitrodiphenyl-2-carboxylic acid |

| 2-methyl-fluoren-9-ol |

| 2-amino-fluoren-9-ol |

| 2-methoxy-fluoren-9-ol |

| isobutylbenzene |

| 9-substituted fluorene |

| (±)-Entonalactam A |

| 3,5-di(benzyloxy)benzhydrol |

| 3,5-di-O-benzylisoindolinone |

| (±)-entonalactam B |

| (5-(Benzyloxy)-2-cyano-3-methoxyphenyl) (2-(benzyloxy)-3-methoxy-5-methylphenyl)methanone |

| diisopropylcarbodiimide |

| ethyl (hydroxyimino)cyanoacetate |

| 4-Bromo-4'-methoxybenzophenone |

| 2-Acetoxy-3',4'-methylbenzophenone |

Synthetic Utility in the Preparation of Advanced Organic Scaffolds

This compound serves as a versatile and strategic building block in organic synthesis, primarily valued for its utility in constructing complex, advanced organic scaffolds. The specific arrangement of its three key functional groups—the cyano nitrile, the central ketone, and the methoxy ether—provides multiple reaction sites for derivatization and subsequent cyclization reactions. These features allow for the regioselective synthesis of elaborate molecular architectures, particularly nitrogen-containing heterocyclic systems, which are prominent in medicinal chemistry and materials science. kit.edufrontiersin.org

The reactivity of each functional group can be harnessed independently or in concert to build fused ring systems. The electron-withdrawing nature of the cyano group and the electron-donating effect of the methoxy group create a "push-pull" electronic system that influences the reactivity of the aromatic rings and the ketone moiety. This inherent electronic character can be exploited to direct synthetic transformations toward desired structural outcomes.

Table 1: Functional Group Reactivity for Scaffold Synthesis

| Functional Group | Type of Reaction | Potential Transformation for Scaffold Synthesis |

| Cyano (Nitrile) | Hydrolysis | Conversion to a carboxylic acid for amide coupling or condensation reactions. |

| Reduction | Transformation into a primary amine (aminomethyl group), a key nucleophile for cyclization. | |

| Cycloaddition | Reaction with azides to form tetrazole rings. | |

| Ketone (Carbonyl) | Reduction | Conversion to a secondary alcohol, which can act as a directing group or be eliminated. |

| Nucleophilic Addition | Addition of nucleophiles to create a new stereocenter or functional group handle. | |

| Condensation | Reaction with active methylene (B1212753) compounds or amines to form new rings (e.g., Hantzsch pyridine (B92270) synthesis, Friedländer annulation). | |

| Methoxy | Demethylation | Cleavage to a hydroxyl group, enabling O-alkylation or participation in cyclization (e.g., ether or lactone formation). |

A significant application demonstrating the synthetic utility of the 4-cyano-2-methoxyphenyl moiety is in the preparation of complex pharmaceutical agents. For instance, this structural unit is a cornerstone in the synthesis of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, a non-steroidal antagonist of the mineralocorticoid receptor. google.comgoogle.com The synthesis of this complex dihydronaphthyridine core relies on the carefully orchestrated reaction of precursors derived from the 4-cyano-2-methoxyphenyl scaffold. google.comgoogle.com

In a documented industrial synthesis, a key intermediate is an aldehyde derivative, 4-formyl-3-methoxybenzonitrile, which is structurally related to this compound. google.com The aldehyde participates in a multi-component reaction, highlighting a common strategy where the benzophenone itself could be transformed into a reactive intermediate for incorporation into a larger scaffold. For example, reduction of the ketone in this compound would yield a diarylmethanol, which could then be oxidized to the corresponding aldehyde or otherwise functionalized.

Furthermore, the general reactivity of benzophenone derivatives provides a blueprint for constructing other advanced scaffolds. Analogous structures, such as 2-amino-2'-hydroxybenzophenone, are used to synthesize benzofuro[2,3-c]quinoline derivatives through condensation with reagents like chloroacetonitrile, followed by base-catalyzed cyclization. This strategy of intramolecular condensation and cyclization is directly applicable to derivatives of this compound. By first modifying one of the functional groups, a variety of heterocyclic systems can be accessed.

Research Findings on Derivatization and Cyclization:

Synthesis of Naphthyridines : The 4-cyano-2-methoxyphenyl group is essential for the structure of the potent mineralocorticoid receptor antagonist, demonstrating its value in creating high-value, complex molecules. google.comgoogle.com The synthesis involves a multi-step process culminating in a Hantzsch-type pyridine synthesis or a similar condensation to form the dihydronaphthyridine ring. google.comgoogle.com

Formation of Fused Quinoline Systems : Drawing parallels from the synthesis of benzofuroquinolines, one can envision a synthetic route starting from this compound. For example, reduction of the cyano group to an amine, followed by demethylation of the methoxy group to a hydroxyl, would generate a 2'-hydroxy-4-(aminomethyl)benzophenone. This intermediate contains the necessary functionalities for an intramolecular cyclization, such as a Friedländer annulation, to produce novel polycyclic aromatic scaffolds.

Table 2: Examples of Advanced Organic Scaffolds Derived from this compound

| Scaffold Class | Key Intermediate | Synthetic Strategy | Example Structure |

| Dihydronaphthyridines | 4-Formyl-3-methoxybenzonitrile (derived from the core scaffold) | Multi-component condensation reaction. google.comgoogle.com | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide |

| Benzofuroquinolines | 2'-Hydroxy-4-substituted-benzophenone (hypothetical derivative) | Intramolecular cyclization/condensation. | Substituted Benzofuro[2,3-c]quinoline |

| Tetrazoles | This compound | [2+3] Cycloaddition with an azide (B81097) source. | (2-Methoxyphenyl)(4-(1H-tetrazol-5-yl)phenyl)methanone |

The strategic value of this compound in constructing advanced organic scaffolds lies in its pre-functionalized nature, which allows for efficient and often regioselective synthetic transformations to build molecular complexity.

Advanced Research Applications and Design Principles Involving 4 Cyano 2 Methoxybenzophenone Derivatives

Design of Photoactive Materials and Chromophores

The benzophenone (B1666685) core is a well-established chromophore known for its photoactive properties. vulcanchem.com Derivatives of benzophenone are integral to the design of advanced photoactive materials due to their efficient intersystem crossing (ISC) from a singlet excited state to a triplet excited state, a property driven by strong spin-orbit coupling. researchgate.netnih.govpreprints.org This characteristic makes them highly suitable for applications in organic electronics and as components of sophisticated chromophoric systems.

Benzophenone derivatives are increasingly utilized as acceptor units in the design of materials for organic light-emitting diodes (OLEDs), particularly for third-generation emitters that utilize thermally activated delayed fluorescence (TADF). nih.govpreprints.orgmdpi.comnih.gov The fundamental principle of TADF materials is to have a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ), which allows for efficient reverse intersystem crossing (RISC) from non-emissive triplets back to emissive singlets, theoretically enabling 100% internal quantum efficiency. acs.org

The design of 4-Cyano-2'-methoxybenzophenone fits the donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structural motif common in TADF emitters, where the benzophenone acts as the acceptor core. researchgate.netspiedigitallibrary.org The electron-withdrawing cyano group enhances the acceptor strength of the benzophenone unit, while the electron-donating methoxy (B1213986) group can be considered a weak donor. In more complex "butterfly-shaped" D-A-D molecules, stronger donor groups are attached to the benzophenone acceptor, leading to efficient full-color delayed fluorescence. researchgate.net The integration of such molecules into the emissive layer of an OLED allows for the harvesting of both singlet and triplet excitons, leading to high external quantum efficiencies. researchgate.net

The table below shows examples of benzophenone-based host materials used in OLEDs and their key properties, illustrating the role of this molecular framework in organic electronics.

| Compound ID | HOMO (eV) | LUMO (eV) | Bandgap (E_g) (eV) | Triplet Energy (E_T) (eV) |

| HA1 | -5.80 | -2.30 | 3.50 | 2.89 |

| HA2 | -5.67 | -1.83 | 3.84 | 2.92 |

| HA3 | -4.74 | -2.02 | 2.72 | 2.53 |

| HA4 | -5.70 | -2.80 | 2.90 | 2.65 |

| HA6 | -5.78 | -2.18 | 3.60 | 3.02 |

| HA7 | -5.79 | -2.18 | 3.61 | 3.02 |

This data is based on a review of various benzophenone-based host materials and is provided for illustrative purposes. nih.gov

The photophysical properties of benzophenone derivatives, including their emission wavelength and quantum yield, can be precisely tuned through structural modifications. The electronic nature and position of substituents on the benzophenone core are critical factors in this tuning process. vulcanchem.com The "push-pull" system in this compound is a prime example of this design principle.

Introducing an electron-withdrawing group like a cyano moiety generally leads to a red-shift (a shift to longer wavelengths) in the emission spectrum compared to the unsubstituted benzophenone. nih.gov Conversely, modifying the electron-donating or withdrawing strength of the substituents can systematically alter the emission color. For instance, in a related TADF emitter, replacing a strongly electron-withdrawing cyano group with a less withdrawing fluorine atom resulted in a blue-shift of the emission, changing the material from a green to a blue emitter. acs.org

Furthermore, the position of the substituents (ortho, meta, para) has a significant impact. The ortho-methoxy group in this compound influences the torsional angle between the phenyl rings, which in turn affects the extent of electronic communication and the energy levels of the excited states. vulcanchem.com In D-A-D type TADF molecules based on benzophenone, the torsion angle between the donor and acceptor units is a key parameter that influences the ΔEₛₜ value and, consequently, the TADF efficiency. spiedigitallibrary.org By systematically altering these structural features, a wide range of emission colors from blue to orange-red has been achieved in benzophenone-based TADF emitters. researchgate.netspiedigitallibrary.org

Integration into Advanced Organic Electronic Systems

Role as Photoinitiators and Photocatalysts in Organic Transformations